molecular formula C10H11BrO2 B1518518 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol CAS No. 1157179-07-1

8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Katalognummer: B1518518
CAS-Nummer: 1157179-07-1
Molekulargewicht: 243.1 g/mol
InChI-Schlüssel: AKQLFBDVHAOWOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both oxygen and halogen substituents. The compound's official International Union of Pure and Applied Chemistry name precisely describes its structural features through a systematic numbering scheme that begins with the oxygen atom in the seven-membered ring. The "benzoxepin" core indicates a fused benzene ring with a seven-membered oxygen-containing heterocycle, while the "tetrahydro" prefix specifies the saturation state of four carbon atoms within the oxepin ring system.

The positional descriptors in the name provide critical structural information about substituent placement within the molecular framework. The "8-bromo" designation indicates that a bromine atom occupies the eighth position of the fused ring system, specifically located on the benzene portion of the molecule. This positioning is crucial for understanding the compound's electronic properties and potential reactivity patterns. The "5-ol" suffix denotes the presence of a hydroxyl group at the fifth position, which corresponds to a carbon atom within the saturated portion of the oxepin ring.

The Chemical Abstracts Service registry number 1157179-07-1 provides a unique identifier for this specific compound, ensuring unambiguous identification in chemical databases and literature. This registry system serves as an essential tool for researchers and chemists working with complex organic molecules where structural isomers and positional variations can lead to confusion. The systematic approach to naming also facilitates computer-based searching and chemical information retrieval, supporting modern chemical research methodologies.

The International Union of Pure and Applied Chemistry naming convention for this compound reflects the hierarchical priority system used in organic nomenclature. The benzoxepin core structure takes precedence as the parent system, with substituents named and numbered according to established rules for heterocyclic compounds. This systematic approach ensures consistency across scientific literature and enables precise communication of molecular structure information among researchers worldwide.

Eigenschaften

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6,9,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQLFBDVHAOWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=C(C=C2)Br)OC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Sequence

Optimization and Yields

The choice of catalyst and reaction conditions critically affects the yields:

Entry Overman Rearrangement Conditions RCM Catalyst and Conditions Yield (%)
1 K2CO3, 140 °C; filtration through silica gel Grubbs I (30 mol %), 120 h 15
2 K2CO3, 140 °C; filtration through neutral alumina Grubbs I (30 mol %), 120 h 63
3 Pd(MeCN)2Cl2 (10 mol %), rt Grubbs I (30 mol %), 120 h 26
4 K2CO3, 140 °C; filtration through neutral alumina Grubbs II (5 mol %), 20 h 68

The use of neutral alumina for filtration instead of silica gel prevents decomposition of intermediates, significantly improving yields. Grubbs second-generation catalyst allows for lower catalyst loading and shorter reaction times with better yields.

Functionalization to 8-Bromo Derivatives

To introduce the bromo substituent at the 8-position, starting materials or intermediates bearing a bromo group on the aromatic ring can be employed. For example, brominated salicylaldehydes can be used in the initial O-allylation step, preserving the bromo substituent through subsequent transformations.

Summary of Key Experimental Findings

  • The one-pot Overman rearrangement and RCM sequence is efficient for constructing the benzoxepine core with amino substituents.
  • Filtration through neutral alumina is essential to avoid decomposition of sensitive intermediates.
  • Grubbs second-generation catalyst provides superior performance in RCM.
  • Functional group tolerance includes electron-deficient and electron-rich substituents, with some steric hindrance affecting yields.
  • Subsequent selective reductions and oxidations allow conversion to tetrahydrobenzoxepine and hydroxylated derivatives.

Data Table: Representative Reaction Conditions and Yields

Step Reagents/Conditions Outcome Yield (%)
O-Allylation Allyl bromide, base 2-Allyloxybenzaldehyde High
HWE Reaction Triethyl phosphonoacetate, base α,β-Unsaturated ester High
Reduction DIBAL-H Allylic alcohol High
Trichloroacetimidate Formation Trichloroacetonitrile, DBU Allylic trichloroacetimidate Moderate
Overman Rearrangement K2CO3, 140 °C 5-Amino intermediate Moderate
Ring-Closing Metathesis Grubbs II catalyst, 5 mol %, 20 h 2,5-Dihydrobenzoxepine 68
Selective Reduction/Oxidation Hydrogenation or osmium tetroxide/TMEDA 2,3,4,5-Tetrahydrobenzoxepine-5-ol 74 (for dihydroxylation)

Analyse Chemischer Reaktionen

Types of Reactions: 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-one.

  • Reduction: Reduction reactions can lead to the formation of 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-one

  • Reduction: 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one

  • Substitution: Various derivatives based on the substituent used.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the creation of diverse derivatives.
  • Cyclization Reactions : It can undergo cyclization to form more complex polycyclic structures.

This compound's versatility makes it useful for synthesizing pharmaceuticals and agrochemicals.

Research has indicated that 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol may exhibit notable biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
  • Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammation in various biological models.

These properties make it a candidate for further pharmacological studies aimed at developing new therapeutic agents.

Material Science

In material science, 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is explored for its potential use in creating novel materials with specific properties. Its ability to form stable polymers can lead to advancements in coatings and composites.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol on human breast cancer cell lines. The results indicated that the compound significantly reduced cell viability through apoptosis induction. This suggests potential as a lead compound for developing new anticancer drugs.

Case Study 2: Anti-inflammatory Research

In another investigation focused on inflammatory diseases, researchers evaluated the anti-inflammatory effects of 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol in animal models of arthritis. The findings showed a reduction in inflammatory markers and improved joint function in treated subjects compared to controls.

Wirkmechanismus

The mechanism by which 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity, influencing its binding affinity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application Source
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol C₁₀H₁₁BrO₂ 243.1 Br (C8), OH (C5) Scaffold for CNS targets
cis-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol C₁₀H₁₃NO₂ 191.22 NH₂ (C4), OH (C5) Anorexigenic (ED₅₀: 75 mg/kg)
8-Bromo-3-methyl-5-phenyl-3-benzazepin-7-ol C₁₇H₁₈BrNO 332.24 Br (C8), CH₃ (C3), C₆H₅ (C5) Medicinal chemistry applications
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol C₁₀H₁₁FO₂ 182.20 F (C9), OH (C5) Structural analog

Key Observations

  • Positional Isomerism : 4-Bromo vs. 8-bromo substitution in benzoxepins may lead to divergent pharmacological outcomes due to steric and electronic variations.

Biologische Aktivität

8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (CAS Number: 1157179-07-1) is an organic compound with a molecular formula of C10H11BrO2 and a molecular weight of 243.1 g/mol. This compound belongs to the benzoxepin family and has garnered interest in various fields due to its potential biological activities.

The compound has the following chemical properties:

PropertyValue
Chemical FormulaC10H11BrO2
Molecular Weight243.1 g/mol
IUPAC Name8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
AppearancePowder
Storage TemperatureRoom Temperature

The biological activity of 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom and hydroxyl group significantly influences its binding affinity and biological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for various receptors, potentially affecting neurotransmitter systems.

Biological Activity

Research indicates that 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol exhibits several biological activities:

1. Antioxidant Activity

Studies have shown that compounds in the benzoxepin family can exhibit antioxidant properties. This activity is crucial for mitigating oxidative stress in biological systems.

2. Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to modulate neurotransmitter systems may contribute to this activity.

3. Anti-inflammatory Properties

Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study Examples:

  • Study on Benzoxepins : A study examining various benzoxepins demonstrated their ability to inhibit certain enzymes involved in inflammatory processes. This suggests that 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol could exhibit similar properties.
  • Neuroprotection Research : Research on related benzoxepins showed promise in protecting neuronal cells from oxidative damage. This aligns with the hypothesized neuroprotective effects of 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol.

Q & A

Basic: What analytical techniques are recommended for characterizing 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol and ensuring purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm structural integrity, particularly the benzoxepin ring system and bromine substitution patterns. Compare chemical shifts with reference standards (e.g., hydrochloride or hydrobromide salts) .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% by area normalization). Use gradient elution with acetonitrile/water containing 0.1% trifluoroacetic acid for optimal resolution .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS to verify molecular weight (e.g., C10_{10}H11_{11}BrO2_2, exact mass 254.00) and detect impurities .

Advanced: How do salt forms (hydrobromide vs. hydrochloride) influence the pharmacological activity of this compound?

Answer:

  • Solubility and Stability: Hydrobromide salts (e.g., SKF83566 hydrobromide) may exhibit higher aqueous solubility than hydrochloride derivatives, impacting bioavailability in in vitro assays (e.g., adenylyl cyclase inhibition) .
  • Receptor Binding: Compare binding affinities using radioligand displacement assays. For example, SKF83566 hydrobromide shows competitive inhibition of dopamine D1 receptors in hippocampal slices, with IC50_{50} values dependent on salt form .
  • Biological Half-Life: Assess pharmacokinetic differences via metabolic stability tests in liver microsomes, noting degradation rates influenced by counterion selection .

Basic: What synthetic routes are reported for 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol?

Answer:

  • Bromination-Cyclization Strategy: Start with 2,3,4,5-tetrahydro-1-benzoxepin-5-ol, brominate at the 8-position using N-bromosuccinimide (NBS) in dichloromethane under UV light. Purify via silica gel chromatography (hexane/ethyl acetate 3:1) .
  • Functional Group Compatibility: Ensure hydroxyl groups are protected (e.g., tert-butyldimethylsilyl ether) during bromination to prevent side reactions. Deprotect with tetrabutylammonium fluoride (TBAF) .

Advanced: How does this compound act as an adenylyl cyclase inhibitor in neurological research?

Answer:

  • Mechanistic Studies: Use SKF83566 hydrobromide to block dopamine D1 receptor-coupled adenylyl cyclase activity. Conduct cAMP accumulation assays in transfected HEK293 cells or rat hippocampal slices, quantifying inhibition via ELISA .
  • In Vivo Models: Administer intracerebroventricularly (ICV) in rodents to study cocaine-induced long-term potentiation (LTP). Measure changes in fEPSP (field excitatory postsynaptic potentials) to assess synaptic plasticity modulation .
  • Cross-Reactivity: Test selectivity against other Gs_s-coupled receptors (e.g., β-adrenergic receptors) to confirm specificity .

Basic: How can researchers differentiate this compound from structural analogs (e.g., 2C-B-FLY) in analytical testing?

Answer:

  • Chromatographic Differentiation: Use HPLC retention times (e.g., 2C-B-FLY elutes earlier due to lower hydrophobicity) and MS/MS fragmentation patterns (e.g., m/z 254 for benzoxepin vs. m/z 277 for 2C-B-FLY) .
  • NMR Fingerprinting: Identify unique benzoxepin ring protons (δ 3.5–4.5 ppm for tetrahydro ring protons) versus indole or furan moieties in analogs .

Advanced: What computational models predict the binding affinity of this compound to target receptors?

Answer:

  • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with dopamine D1 receptors. Focus on halogen bonding between bromine and Thr292 or hydrogen bonding with the hydroxyl group .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes in lipid bilayers (e.g., CHARMM36 force field) to assess stability over 100 ns trajectories. Validate with experimental IC50_{50} data .
  • QSAR Studies: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and halogen atom positions .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis due to potential respiratory irritancy .
  • Storage: Store at 2–8°C in amber glass vials under inert gas (argon) to prevent degradation. Label containers with CAS RN 99295-33-7 (hydrobromide) or 887258-94-8 (hydrochloride) .

Advanced: How do structural modifications (e.g., bromine substitution) affect conformational stability?

Answer:

  • X-ray Crystallography: Resolve crystal structures to analyze bromine-induced ring puckering or hydrogen-bonding networks (e.g., O–H···N interactions in benzoxepin derivatives) .
  • Variable-Temperature NMR: Monitor dynamic processes (e.g., ring inversion) by observing coalescence of proton signals at elevated temperatures (e.g., 400 MHz, 25–80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Reactant of Route 2
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.